Trigevolol
Overview
Description
Trigevolol is a beta-adrenoceptor antagonist that is used to treat hypertension and angina pectoris. It was first synthesized in the year 1985 by the Japanese pharmaceutical company, Sankyo. Trigevolol is a cardioselective beta-blocker, which means that it mainly targets the beta-1 receptors in the heart, thereby reducing the heart rate and the force of contraction.
Mechanism Of Action
Trigevolol exerts its pharmacological effects by selectively blocking the beta-1 receptors in the heart. This reduces the heart rate and the force of contraction, thereby reducing the workload on the heart. Trigevolol also dilates the blood vessels, which further reduces the blood pressure. The combined effects of Trigevolol result in a reduction in the oxygen demand of the heart, which makes it an effective treatment for angina pectoris.
Biochemical And Physiological Effects
Trigevolol has been shown to have several biochemical and physiological effects. It reduces the plasma renin activity, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. Trigevolol also reduces the sympathetic nervous system activity, which leads to a decrease in the heart rate and the contractility of the heart. Trigevolol has been shown to have antioxidant properties, which may protect the heart from oxidative stress.
Advantages And Limitations For Lab Experiments
Trigevolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. Trigevolol is also relatively safe and well-tolerated, which makes it suitable for use in animal studies. However, Trigevolol has some limitations for lab experiments. It is a cardioselective beta-blocker, which means that it may not be suitable for studying the effects of beta-blockers on other tissues such as the lungs.
Future Directions
There are several future directions for the study of Trigevolol. One potential direction is to investigate the potential use of Trigevolol in the treatment of diabetes and metabolic syndrome. Another potential direction is to study the anti-inflammatory and antioxidant properties of Trigevolol in various inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of Trigevolol.
Synthesis Methods
The synthesis method of Trigevolol involves the condensation of 3-(tert-butylamino)-1-(4-hydroxyphenyl) propan-1-one with 2-(3-chlorophenyl) ethanol in the presence of a base such as sodium hydroxide. This reaction yields Trigevolol as a white crystalline powder with a melting point of 137-139°C.
Scientific Research Applications
Trigevolol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and heart failure. Trigevolol has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. In addition, Trigevolol has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various inflammatory diseases.
properties
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 | |
Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trigevolol | |
CAS RN |
76812-98-1 | |
Record name | Trigevolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIGEVOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.